molecular formula C22H18ClN5O B11285153 {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

Cat. No.: B11285153
M. Wt: 403.9 g/mol
InChI Key: KFTKGOJLWMMKOH-UHFFFAOYSA-N
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Description

The compound {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is a complex organic molecule that features a triazole ring, a pyridine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole core.

    Attachment of the Chlorobenzyl Group: This can be done via nucleophilic substitution reactions where the triazole nitrogen attacks a chlorobenzyl halide.

    Final Coupling with the Methanone Group: This step may involve a Friedel-Crafts acylation reaction to introduce the methanone group onto the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes.

Comparison with Similar Compounds

{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone: can be compared with similar compounds such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

IUPAC Name

[5-[(3-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C22H18ClN5O/c1-15-5-2-7-17(11-15)21(29)28-22(25-13-16-6-3-9-19(23)12-16)26-20(27-28)18-8-4-10-24-14-18/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

KFTKGOJLWMMKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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